Beta-Hederin

Übersicht

Beschreibung

Beta-Hederin is a triterpenoid saponin compound found in various plants, particularly in the leaves of Hedera helix (common ivy). It is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Beta-Hederin has a wide range of scientific research applications:

Chemistry: It serves as a precursor for synthesizing novel triterpenoid derivatives with potential pharmaceutical applications.

Biology: this compound is studied for its role in modulating cellular processes, including apoptosis and cell cycle regulation.

Medicine: The compound exhibits significant antitumor activity, making it a candidate for cancer therapy. .

Biochemische Analyse

Biochemical Properties

Beta-Hederin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway in breast cancer stem cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to downregulate the transcription of Cyclin D1 and CD44 while up-regulating the transcription of the tumor suppressor p53 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is frequently overactivated in cancer stem cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-Hederin can be synthesized through a stepwise glycosylation strategy. The process involves the glycosylation of oleanolic acid, a pentacyclic triterpenoid, with specific sugar moieties. The reaction conditions typically include the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, particularly Hedera helix leaves. The leaves are processed using solvents like methanol or ethanol to obtain crude extracts, which are then purified using chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Beta-Hederin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Derivaten oxidiert werden, die veränderte biologische Aktivitäten aufweisen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am this compound-Molekül modifizieren, was möglicherweise seine Bioaktivität erhöht.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Acylchloride und Amine werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Derivate mit verstärkter oder modifizierter biologischer Aktivität, wie z. B. erhöhte Antitumorwirksamkeit .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es dient als Vorläufer zur Synthese neuartiger Triterpenoid-Derivate mit potenziellen pharmazeutischen Anwendungen.

Biologie: this compound wird auf seine Rolle bei der Modulation zellulärer Prozesse untersucht, einschließlich Apoptose und Zellzyklusregulation.

Medizin: Die Verbindung weist eine signifikante Antitumoraktivität auf, was sie zu einem Kandidaten für die Krebstherapie macht. .

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:

Antitumoraktivität: this compound induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Hemmung von antiapoptotischen Proteinen wie Bcl-2.

Entzündungshemmende Aktivität: Die Verbindung hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren und reduziert so Entzündungen.

Antimikrobielle Aktivität: this compound stört die mikrobiellen Zellmembranen, was zu Zelllyse und -tod führt.

Wirkmechanismus

Beta-Hederin exerts its effects through various molecular targets and pathways:

Antitumor Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Antimicrobial Activity: this compound disrupts microbial cell membranes, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Beta-Hederin wird häufig mit anderen Triterpenoid-Saponinen verglichen, wie z. B.:

This compound zeichnet sich durch sein einzigartiges Glykosylierungsmuster aus, das zu seinen unterschiedlichen biologischen Aktivitäten und seinem therapeutischen Potenzial beiträgt.

Biologische Aktivität

Beta-hederin, a triterpenoid saponin derived from the leaves of Hedera helix and Nigella sativa, has garnered attention for its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and other notable pharmacological effects.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. Research indicates that it activates caspases, specifically caspase-3 and caspase-9, leading to programmed cell death in breast cancer cells (MCF-7 and MDA-MB-231) . This apoptotic effect is associated with mitochondrial changes, including the release of cytochrome c and Apaf-1 .

- Ferroptosis Promotion : Recent studies have revealed that this compound can promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. It enhances the nuclear expression of EGR1 and modulates pathways involving DDIT3/ATF3, contributing to its anticancer effects in non-small cell lung cancer (NSCLC) models .

- Autophagy Regulation : this compound has been identified as an incomplete autophagy inducer in NSCLC cells. It targets the mTOR pathway to activate autophagy but inhibits lysosomal acidification, leading to impaired autophagic flux and subsequent cellular damage .

Anticancer Activity

This compound's anticancer properties have been extensively studied across various cancer types:

Case Studies

- Breast Cancer Study : In a study examining the effects of this compound on breast cancer cells, researchers found that treatment with this compound increased the activity of apoptotic markers and led to significant reductions in cell viability. The study highlighted the potential for this compound as a therapeutic agent against breast cancer .

- Lung Cancer Research : In another investigation focused on NSCLC, this compound was shown to enhance the effectiveness of cisplatin by reversing drug resistance in resistant cell lines. The study utilized xenograft models to confirm in vivo efficacy, demonstrating reduced tumor volumes when combined with cisplatin treatment .

- Autophagy Induction Study : A study exploring the role of this compound in autophagy revealed that it activates autophagic processes while simultaneously impairing lysosomal function. This dual action suggests a complex role for this compound in cancer therapy, potentially leading to novel treatment strategies .

Other Biological Activities

Beyond its anticancer effects, this compound displays a range of biological activities:

- Antiviral Activity : this compound has demonstrated antiviral properties against various pathogens.

- Anti-inflammatory Effects : It exhibits anti-inflammatory effects that may contribute to its overall therapeutic potential.

- Cytotoxicity : Studies indicate that this compound can induce cytotoxicity in different cell types through membrane interaction mechanisms .

Eigenschaften

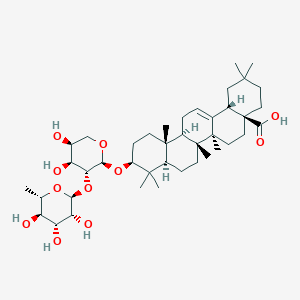

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAJNOZMACNWJD-HVUPOBLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331673 | |

| Record name | beta-Hederin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35790-95-5 | |

| Record name | β-Hederin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35790-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hederin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of beta-hederin against Leishmania parasites?

A1: this compound exhibits its anti-leishmanial activity by disrupting the integrity and potential of the parasite's cell membrane. [, , ] This disruption affects vital cellular processes, ultimately leading to parasite death. Notably, hederacolchiside A1, another saponin isolated from ivy, demonstrates even stronger activity against both the promastigote and amastigote forms of the parasite compared to this compound. [, ]

Q2: Does this compound show any synergistic effects when used in combination with existing anti-leishmanial drugs?

A2: Yes, studies have shown that using subtoxic concentrations of this compound in conjunction with conventional anti-leishmanial drugs like pentamidine and amphotericin B can enhance their efficacy against both the promastigote and amastigote stages of Leishmania parasites. [] Interestingly, the study indicated that this compound's effect on the promastigote membrane might have a cumulative action with amphotericin B. []

Q3: Does this compound exhibit any cytotoxic effects on human cells?

A3: While this compound shows promise as an anti-leishmanial agent, research indicates it also has a potent antiproliferative effect on human monocytes (THP1 cells). [, ] This effect stems from the compound's ability to inhibit DNA synthesis in these cells. [, ] The toxicity towards human cells raises concerns about its potential as a therapeutic agent and necessitates further investigation into its safety profile.

Q4: Beyond its anti-leishmanial activity, does this compound show activity against other diseases?

A4: Research indicates that this compound can reverse adriamycin (ADR) resistance in breast cancer cell lines (MCF-7 and SUM-1315). [] This effect appears to be mediated through interaction with the Nucleosome Assembly Protein 1 Like 5 (NAP1L5), suggesting a potential target for overcoming ADR resistance in breast cancer. []

Q5: What is the chemical structure of this compound?

A5: this compound is a triterpenoid saponin. Its full chemical name is 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl oleanolic acid. [] Unfortunately, the provided abstracts do not include specific details regarding its molecular formula, weight, or spectroscopic data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.